2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid is a complex organic compound with a molecular formula of C21H20N2O4S3 and a molecular weight of 460.597 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzoic acid derivative. It is primarily used in scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid involves multiple steps. One common method includes the condensation of 2-thiophenecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring . The final step involves the acylation of the thiazolidinone derivative with 6-aminohexanoic acid and subsequent coupling with 2-aminobenzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidinone moieties can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways . The thiazolidinone ring and thiophene moiety are thought to play crucial roles in its biological activity, potentially inhibiting key enzymes or disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: A non-steroidal anti-inflammatory drug with similar structural features.
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid: Another benzoic acid derivative with potential biological activities.
Uniqueness
2-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid stands out due to its unique combination of a thiazolidinone ring, thiophene moiety, and benzoic acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N2O4S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4S3/c24-18(22-16-9-4-3-8-15(16)20(26)27)10-2-1-5-11-23-19(25)17(30-21(23)28)13-14-7-6-12-29-14/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,22,24)(H,26,27)/b17-13+ |
InChI Key |
MRXSCGOGYSXJAB-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.